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molecular formula C14H6Br2O2 B1313628 2,6-Dibromoanthraquinone CAS No. 633-70-5

2,6-Dibromoanthraquinone

Cat. No. B1313628
M. Wt: 366 g/mol
InChI Key: JUFYHUWBLXKCJM-UHFFFAOYSA-N
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Patent
US07528448B2

Procedure details

Subsequently, a mixture of 2,6-dibromoanthraquinone (22.41 g, 61.23 mmol), acetic acid (250 mL), 56-58% hydriodic acid (100 mL), and 50% hypophosphorous acid (55 mL) was refluxed for 5 days. The mixture was cooled to RT and poured into ice water (800 mL). The resulting precipitate was filtered, washed with water and ethanol, and recrystallized from toluene (620 mL) to give 2,6-dibromoanthracene: 14.49 g pale yellow flake-like crystals.
Quantity
22.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([Br:17])[CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.I.[PH2](O)=O>C(O)(=O)C>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][C:9]([Br:17])=[CH:8][CH:7]=3)[CH:3]=1

Inputs

Step One
Name
Quantity
22.41 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)Br)=O
Name
Quantity
100 mL
Type
reactant
Smiles
I
Name
Quantity
55 mL
Type
reactant
Smiles
[PH2](=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene (620 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC3=CC=C(C=C3C=C2C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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